molecular formula C21H28N4O5 B2645686 1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate CAS No. 1351615-66-1

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate

Cat. No. B2645686
M. Wt: 416.478
InChI Key: LNIHDUGEBOIQJE-UHFFFAOYSA-N
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Scientific Research Applications

Corrosion Inhibition

  • Electrochemical, thermodynamic, and quantum chemical studies have shown that benzimidazole derivatives, including compounds with piperazin-1-yl groups, are effective corrosion inhibitors for N80 steel in hydrochloric acid. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) revealed high inhibition efficiency, which was supported by quantum chemical calculations (Yadav et al., 2016).

Antimicrobial and Antiviral Activities

  • Synthesis and evaluation of nitroimidazole derivatives with piperazinyl groups have been conducted, showing potential anti-HIV activity in vitro. These studies aim at developing new non-nucleoside reverse transcriptase inhibitors, highlighting the pharmacological potential of such structures (Al-Masoudi et al., 2007).
  • Azole-containing piperazine derivatives have been synthesized and evaluated for their antibacterial, antifungal, and cytotoxic activities, demonstrating moderate to significant in vitro activities. Certain compounds exhibited remarkable antimicrobial efficacy, comparable to standard drugs (Gan et al., 2010).

Anti-inflammatory and Antidiabetic Activities

  • Synthesis of imidazoline derivatives active on glucose homeostasis in a rat model of type II diabetes has identified piperazine derivatives as new antidiabetic compounds. These compounds showed significant improvement in glucose tolerance without adverse effects, suggesting a promising avenue for clinical investigations (Le Bihan et al., 1999).

Anticancer Activity

  • Synthesis and anticancer activity studies of 4-nitroimidazole derivatives, including piperazine nucleophiles, assessed their antiproliferative inhibition potency against human cancer cell lines, identifying potent anticancer agents with specific IC50 values. Molecular docking studies were also conducted to understand the compounds' interaction mechanisms (Al-Soud et al., 2021).

Safety And Hazards

The safety and hazards of a specific benzimidazole derivative would depend on the specific compound. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on safety, hazards, handling, and disposal.


Future Directions

The future directions in the research of benzimidazole derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the development of new drugs based on benzimidazole derivatives.


Please note that this is a general analysis and the specific details could vary for “1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate”. For a comprehensive analysis of this specific compound, more specific information or studies would be needed.


properties

IUPAC Name

1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-cyclopentylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O.C2H2O4/c24-19(13-15-5-1-2-6-15)23-11-9-22(10-12-23)14-18-20-16-7-3-4-8-17(16)21-18;3-1(4)2(5)6/h3-4,7-8,15H,1-2,5-6,9-14H2,(H,20,21);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIHDUGEBOIQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-cyclopentylethanone oxalate

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